Elocalcitol, a synthetic derivative of vitamin D3, serves as a potent vitamin D receptor (VDR) agonist [, , , ]. This classification highlights its role in modulating biological processes by binding to and activating the VDR, a nuclear receptor involved in various cellular functions []. In scientific research, elocalcitol holds significant value as a tool to explore the impact of VDR activation on different cell types and disease models, particularly those related to inflammation, cell proliferation, and immune responses [, , , , , , ].
Elocalcitol, also referred to by its developmental code BXL-628, is classified under the category of vitamin D receptor agonists. It is derived from modifications of the natural vitamin D structure to enhance its selectivity and efficacy while minimizing side effects. This compound has been studied extensively in preclinical models and is being evaluated for various clinical applications, including cancer treatment and metabolic disorders .
The synthesis of elocalcitol involves several chemical reactions that modify the structure of natural vitamin D compounds. The process typically includes:
The synthetic route may involve complex organic reactions requiring precise control over reaction conditions (temperature, pH, solvent) to ensure high yield and purity of elocalcitol. Specific methodologies may vary based on research protocols but generally follow established organic synthesis techniques used in medicinal chemistry .
Elocalcitol possesses a molecular formula that reflects its structural modifications compared to natural vitamin D3. The compound's structure features multiple hydroxyl groups and an altered side chain that enhance its receptor binding properties.
This structure allows elocalcitol to effectively interact with the vitamin D receptor, promoting desired biological effects while reducing unwanted side effects associated with other vitamin D analogs .
Elocalcitol undergoes various chemical reactions that are significant in its biological activity:
The efficacy of elocalcitol in these reactions is often evaluated using assays that measure changes in gene expression or protein levels in response to treatment in various cell types .
Elocalcitol exerts its effects primarily through activation of the vitamin D receptor, which is a nuclear hormone receptor that regulates gene expression related to cell growth and immune function. Upon binding:
Research indicates that elocalcitol can significantly reduce inflammatory responses and promote apoptosis in cancer cells while enhancing protective immune responses . This dual action makes it a promising candidate for therapeutic applications.
Elocalcitol has been investigated for several scientific uses:
Elocalcitol, a non-hypercalcemic vitamin D analog, exerts lipid-modulating effects through mechanisms distinct from classical VDR genomic signaling. This VDR-independent activity positions Elocalcitol as a unique therapeutic candidate for metabolic disorders involving aberrant lipid homeostasis.
Elocalcitol directly targets the SCAP/SREBP (SREBP Cleavage-Activating Protein/Sterol Regulatory Element-Binding Protein) axis, a master regulator of cholesterol and fatty acid biosynthesis. The compound induces Lys48-linked polyubiquitination of SCAP, marking it for proteasomal degradation. This ubiquitination process involves the E3 ubiquitin ligase gp78 and requires the Insig (Insulin-induced gene) protein complex as a scaffold for enzyme-substrate recognition [1].
Proteasomal degradation of SCAP prevents its escort function for SREBP transcription factors, thereby blocking their translocation to the Golgi apparatus. Without proteolytic activation, SREBPs cannot initiate transcription of lipogenic genes such as HMG-CoA reductase, fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC). Quantitative proteomics reveals that Elocalcitol treatment reduces nuclear SREBP-1c levels by 82% within 24 hours, demonstrating potent suppression of this lipogenic pathway [1] [4].
Table 1: Elocalcitol's Impact on SCAP/SREBP Axis Components
Target Protein | Post-Translational Modification | Functional Consequence | Downstream Effects |
---|---|---|---|
SCAP | Lys48-linked polyubiquitination | Proteasomal degradation | Loss of SREBP escort function |
SREBP-1c | Reduced proteolytic cleavage | Decreased nuclear translocation | Suppression of lipogenic gene transcription |
gp78 E3 ligase | Recruitment to Insig-SCAP complex | Enhanced ubiquitin transfer | Accelerated SCAP turnover |
Insig proteins | Conformational stabilization | Enhanced SCAP binding | Prolonged ER retention of SCAP-SREBP |
Beyond post-translational mechanisms, Elocalcitol transcriptionally upregulates Insig1 mRNA by 3.5-fold through an epigenetic mechanism involving histone H3 lysine 4 trimethylation (H3K4me3) at the Insig1 promoter. Elevated Insig1 protein creates a sustained inhibitory complex with SCAP in the endoplasmic reticulum, preventing its COPII-mediated vesicular transport independent of sterol sensing [4].
This dual mechanism (ubiquitination and Insig1 upregulation) cooperatively suppresses SREBP target genes:
RNA-seq analyses demonstrate that Elocalcitol rewires hepatic transcriptomes away from lipogenesis toward fatty acid oxidation pathways, with PPARα and CPT1A expression increased by 2.1-fold and 1.8-fold, respectively. This metabolic shift depletes intracellular lipid droplets by 47% in hepatocytes and reduces secreted ApoB100-containing lipoproteins by 63% [4].
Table 2: Transcriptional Regulation of Metabolic Genes by Elocalcitol
Gene Category | Representative Genes | Regulation Direction | Fold Change | Functional Impact |
---|---|---|---|---|
SREBP targets | FASN, ACC, SCD1 | Down | -1.9 to -3.1 | Reduced lipogenesis |
Cholesterol synthesis | HMGCR, SQLE | Down | -2.3 to -4.5 | Lower cholesterol |
Nuclear receptors | LXRα, SREBP-1c | Down | -1.7 to -2.4 | Attenuated lipogenic signaling |
Fatty acid oxidation | PPARα, CPT1A, ACOX1 | Up | +1.8 to +2.3 | Enhanced β-oxidation |
ER retention factors | Insig1, Insig2 | Up | +2.8 to +3.5 | Sustained SCAP inhibition |
Elocalcitol orchestrates epigenetic reprogramming of inflammatory responses through microRNA networks, establishing a molecular bridge between lipid metabolism and immunometabolism. This mechanism is particularly relevant in adipose tissue inflammation associated with metabolic syndrome.
Elocalcitol induces miR-146a-5p expression by 4.2-fold in adipose tissue macrophages (ATMs) through VDR-independent transcriptional activation. Chromatin immunoprecipitation reveals enriched RNA polymerase II occupancy at the miR-146a promoter without classic vitamin D response element (VDRE) engagement. Mature miR-146a directly targets the 3'UTRs of IRAK1 and TRAF6, key adaptor molecules in the TLR4/NF-κB signaling cascade [1] [6].
This miRNA-mediated silencing disrupts NF-κB activation at multiple levels:
The non-canonical NF-κB pathway is concurrently attenuated through miR-146a-mediated NIK (NF-κB-inducing kinase) suppression. NIK protein degradation occurs via enhanced TRAF3-dependent ubiquitination, preventing RelB/p52 complex formation and nuclear translocation. This dual-pathway inhibition establishes a robust anti-inflammatory milieu in adipose tissue [1].
Elocalcitol-engineered miR-146a orchestrates a cytokine network shift through direct and indirect mechanisms:
Table 3: Cytokine Modulation Through miR-146a Signaling
Inflammatory Component | Mechanism of Regulation | Change After Elocalcitol | Functional Consequence |
---|---|---|---|
TNF-α | Transcriptional suppression via NF-κB inhibition | -68% secretion | Reduced adipocyte insulin resistance |
IL-1β | Caspase-1 cleavage inhibition | -74% mature cytokine | Attenuated adipose fibrosis |
IL-18 | Inflammasome suppression | -71% bioactivity | Improved systemic insulin sensitivity |
MCP-1 | Reduced STAT1-dependent transcription | -63% chemotaxis | Decreased macrophage infiltration |
Adiponectin | miR-146a-mediated PPARγ activation | +2.1-fold secretion | Enhanced insulin sensitization |
Quantitative multiplex assays confirm that Elocalcitol reprograms adipose tissue secretomes:
This immunometabolic shift has functional consequences for adipose tissue homeostasis, reducing crown-like structures (macrophage aggregates) by 58% and improving adipocyte insulin sensitivity by 3.7-fold in obese models. The miR-146a-mediated mechanism represents a self-amplifying regulatory loop, as IL-10 further induces miR-146a expression through STAT3-dependent transcription [6].
Molecular Integration: Elocalcitol's non-canonical actions converge on metabolic-inflammation cross-talk. The SCAP/SREBP axis inhibition reduces lipid-induced inflammation by decreasing saturated fatty acid production. Conversely, miR-146a induction improves insulin signaling in hepatocytes, indirectly suppressing SREBP-1c transcription through AKT-mediated inactivation of FOXO1. These interconnected pathways position Elocalcitol as a multifaceted modulator of metabolic disease pathogenesis [1] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7